
3-(2-Aminoethyl)-5,7-dimethylindolin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Aminoethyl)-5,7-dimethylindolin-2-one is a compound that belongs to the indole family, which is known for its diverse biological and pharmacological activities. This compound features an indole core structure with an aminoethyl side chain and two methyl groups at positions 5 and 7. Indole derivatives are widely studied due to their presence in various natural products and their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Aminoethyl)-5,7-dimethylindolin-2-one typically involves the formation of the indole core followed by the introduction of the aminoethyl side chain. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole ring. Subsequent steps include the alkylation of the indole nitrogen with an appropriate ethylamine derivative .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product .
化学反应分析
Types of Reactions
3-(2-Aminoethyl)-5,7-dimethylindolin-2-one can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form quinonoid structures.
Reduction: Reduction of the indole ring can lead to the formation of indoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinonoid derivatives, while reduction can produce indoline compounds. Substitution reactions can introduce various functional groups onto the indole ring, enhancing its chemical diversity .
科学研究应用
3-(2-Aminoethyl)-5,7-dimethylindolin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
作用机制
The mechanism of action of 3-(2-Aminoethyl)-5,7-dimethylindolin-2-one involves its interaction with specific molecular targets and pathways. It is known to bind to serotonin receptors, influencing neurotransmission and modulating various physiological processes. The compound’s indole structure allows it to interact with enzymes and receptors involved in oxidative stress and inflammation, contributing to its biological effects .
相似化合物的比较
Similar Compounds
Tryptamine: Shares the indole core and aminoethyl side chain but lacks the methyl groups at positions 5 and 7.
Serotonin: Similar structure but with a hydroxyl group at position 5 instead of a methyl group.
Melatonin: Contains an additional methoxy group at position 5 and an acetyl group on the aminoethyl side chain.
Uniqueness
3-(2-Aminoethyl)-5,7-dimethylindolin-2-one is unique due to the presence of methyl groups at positions 5 and 7, which can influence its chemical reactivity and biological activity. These structural modifications can enhance its stability and interaction with specific molecular targets, making it a valuable compound for various research applications .
属性
分子式 |
C12H16N2O |
|---|---|
分子量 |
204.27 g/mol |
IUPAC 名称 |
3-(2-aminoethyl)-5,7-dimethyl-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C12H16N2O/c1-7-5-8(2)11-10(6-7)9(3-4-13)12(15)14-11/h5-6,9H,3-4,13H2,1-2H3,(H,14,15) |
InChI 键 |
QBJRNSILCYUKJK-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C2C(=C1)C(C(=O)N2)CCN)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


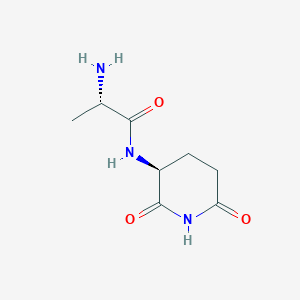
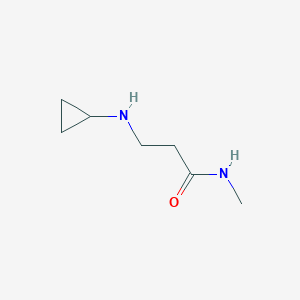
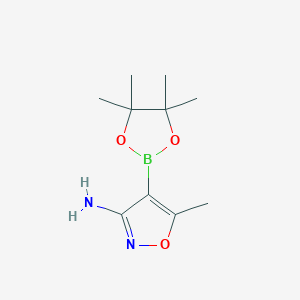
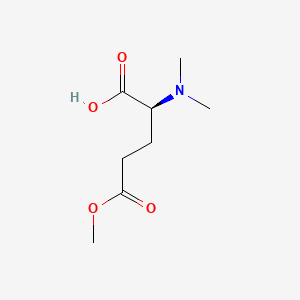
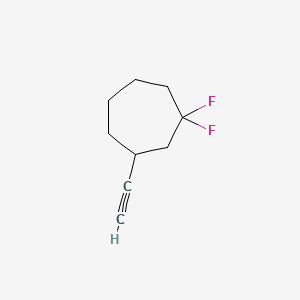
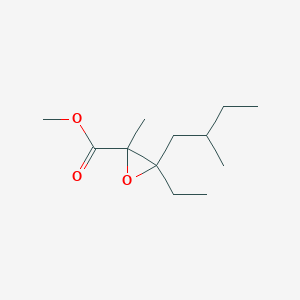


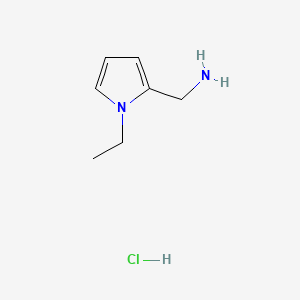
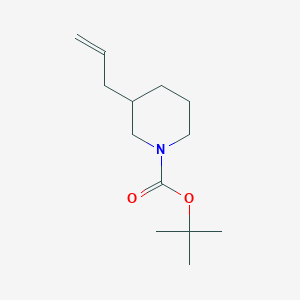
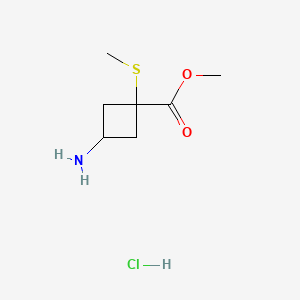

![ethyl 3-(1-ethyl-1H-pyrazol-4-yl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13490154.png)
![Ethyl 3-cyclopentyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13490157.png)
